molecular formula C13H16N2O2 B6331669 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% CAS No. 902836-52-6

3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95%

Cat. No. B6331669
CAS RN: 902836-52-6
M. Wt: 232.28 g/mol
InChI Key: DQDILUBZRNIFAM-UHFFFAOYSA-N
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Description

3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% (3M4PB95) is an organic compound belonging to the family of benzonitriles. It is a colorless liquid at room temperature and is soluble in various organic solvents. 3M4PB95 has been used in a variety of applications in the scientific research field, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Mechanism of Action

3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% is believed to act as a Lewis base, meaning that it can donate electrons to other molecules. This is due to its electron-rich nature. 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% is also believed to act as an acid-base catalyst, meaning that it can facilitate the acid-base reaction between two molecules.
Biochemical and Physiological Effects
3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% has been studied for its possible biochemical and physiological effects. Studies have shown that 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% is capable of inhibiting the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory and analgesic effects in animal studies. Additionally, it has been studied for its potential to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid at room temperature and is soluble in various organic solvents. This makes it easy to handle and store. However, it is highly toxic and should be handled with caution. It is also flammable and should be stored in a cool, dry place away from sources of ignition.

Future Directions

There are several potential future directions for the use of 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95%. It could be studied further for its potential anti-inflammatory and analgesic effects. Additionally, it could be studied for its potential to protect cells from oxidative damage. It could also be studied further for its potential to inhibit the growth of certain bacteria. Furthermore, it could be used in the synthesis of a variety of compounds, such as benzothiazoles, benzimidazoles, and piperidines. Finally, it could be used in the synthesis of polymeric materials, such as polyurethanes and polyethers.

Synthesis Methods

3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% is synthesized through the reaction of 3-methoxy-4-hydroxybenzonitrile and piperidine. 3-Methoxy-4-hydroxybenzonitrile is prepared by reacting phenol with nitriles in the presence of a base such as sodium ethoxide. Piperidine is then added to the reaction mixture and heated to reflux at 80°C for 3 hours. The reaction is then cooled and the product is isolated by filtration. The product is then purified by recrystallization.

Scientific Research Applications

3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including benzothiazoles, benzimidazoles, and piperidines. It has also been used as a catalyst in the synthesis of polysulfones. Additionally, 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% has been used for the synthesis of polymeric materials, such as polyurethanes and polyethers.

properties

IUPAC Name

3-methoxy-4-piperidin-3-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11/h4-5,7,11,15H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDILUBZRNIFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267336
Record name 3-Methoxy-4-(3-piperidinyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902836-52-6
Record name 3-Methoxy-4-(3-piperidinyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(3-piperidinyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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